Dodecamethylhexasiloxane-1,11-diol
Overview
Description
Dodecamethylhexasiloxane-1,11-diol: is a chemical compound with the molecular formula C12H38O7Si6 . . This compound is notable for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecamethylhexasiloxane-1,11-diol can be synthesized through the hydrolysis of dodecamethylhexasiloxane derivatives. The reaction typically involves the use of water or aqueous solutions under controlled conditions to ensure the formation of the diol .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrolysis processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as distillation and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Dodecamethylhexasiloxane-1,11-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane-based oxides.
Reduction: Reduction reactions can convert the diol into other siloxane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed under specific conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Siloxane-based oxides.
Reduction: Reduced siloxane derivatives.
Substitution: Substituted siloxane compounds with different functional groups.
Scientific Research Applications
Chemistry: Dodecamethylhexasiloxane-1,11-diol is used as a precursor in the synthesis of various siloxane-based materials. Its unique structure makes it valuable in the development of advanced polymers and coatings .
Biology and Medicine: In biological and medical research, this compound is explored for its potential use in drug delivery systems and biocompatible materials. Its stability and biocompatibility make it a promising candidate for various biomedical applications .
Industry: Industrially, this compound is utilized in the production of high-performance lubricants, sealants, and adhesives. Its properties contribute to the durability and effectiveness of these products .
Mechanism of Action
The mechanism by which dodecamethylhexasiloxane-1,11-diol exerts its effects involves interactions with molecular targets and pathways specific to its applications. For instance, in drug delivery systems, the compound’s structure allows for the encapsulation and controlled release of therapeutic agents. In industrial applications, its chemical stability and resistance to degradation enhance the performance of products .
Comparison with Similar Compounds
Hexamethyldisiloxane: A simpler siloxane compound with fewer silicon and oxygen atoms.
Octamethylcyclotetrasiloxane: A cyclic siloxane with a different structural arrangement.
Decamethylcyclopentasiloxane: Another cyclic siloxane with unique properties.
Uniqueness: Dodecamethylhexasiloxane-1,11-diol stands out due to its specific molecular structure, which provides distinct advantages in terms of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial processes .
Properties
IUPAC Name |
hydroxy-[[[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H38O7Si6/c1-20(2,13)15-22(5,6)17-24(9,10)19-25(11,12)18-23(7,8)16-21(3,4)14/h13-14H,1-12H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOILBOPXXVUQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H38O7Si6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576082 | |
Record name | Dodecamethylhexasiloxane-1,11-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4029-00-9 | |
Record name | Dodecamethylhexasiloxane-1,11-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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